D-Panose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

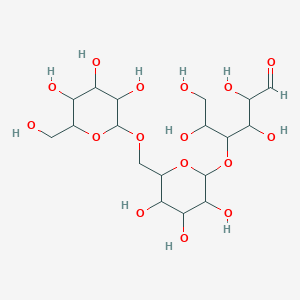

D-Panose is a type of oligosaccharide that is mildly sweet . It is composed of 1→4 and 1→6 linkages in its structure . It has been found to have potential as a prebiotic candidate in pure culture and colon simulator utilizing the complex fecal microbiota . It is also reported as a component present in Chinese rice wine and exists as an important bioactive constituent of various types of honey .

Synthesis Analysis

This compound production has been studied using enzymatic synthesis. A mathematical model for panose production was used to optimize panose production in batch and fed-batch reactors to set the optimum operating conditions for panose production on a large scale .Molecular Structure Analysis

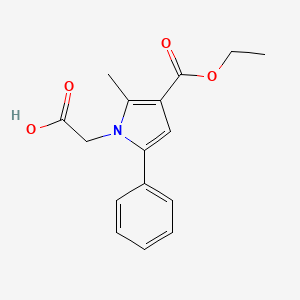

The molecular formula of this compound is C18H32O16 . Its molecular weight is 504.44 . The structure of this compound is represented by the SMILES string: OC[C@H]1OC@HC@@HC@@HO[C@@H]3CO)C@HC@@H[C@@H]2O)C@HC@@H[C@@H]1O .Chemical Reactions Analysis

This compound is a trisaccharide constituted by a maltose molecule bonded to a glucose molecule by an α-1,6-glycosidic bond . This trisaccharide has potential to be used in the food industry as a noncariogenic sweetener, as the oral flora does not ferment it .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water at a concentration of 100 mg/mL (ultrasonic) . The optical activity of this compound is [α]/D 153±8°, 3 hr, c = 0.8 in H2O .Aplicaciones Científicas De Investigación

1. Application in Food Industry

D-Panose, a trisaccharide composed of a maltose molecule bonded to a glucose molecule, has shown potential as a noncariogenic sweetener in the food industry. Its significance arises from its inability to be fermented by oral flora, making it an ideal sweetener that does not contribute to tooth decay. Additionally, this compound is considered a prebiotic, stimulating the growth of beneficial microorganisms like lactobacillus and bifidobacteria, while inhibiting harmful ones such as E. coli and Salmonella (Fernandes & Rodrigues, 2007).

2. Production Optimization

Efforts to optimize the production of this compound for large-scale applications have been significant. Enzymatic synthesis in a batch and a fed-batch reactor has been explored, with results indicating that optimum production is achieved in a fed-batch process. This process yields a higher production rate of this compound compared to a batch reactor, thus enhancing its commercial viability. Neural network optimization has also been employed to improve the production efficiency (Fernandes & Rodrigues, 2006).

3. Molecular Characterization

Detailed molecular characterization of this compound includes the stereospecific assignment of exocyclic methylene protons and the analysis of its crystal structure. Understanding the molecular conformation and hydrogen bonding patterns of this compound contributes to its potential applications in various fields, including pharmaceuticals and biotechnology (Poppe, Sheng, & van Halbeek, 1994).

4. Bioactive Properties

Recent studies have identified the bioactive properties of this compound. A newly discovered cold-active neopullulanase enzyme has demonstrated effective conversion of pullulan to this compound. This enzyme is promising for the production of high-purity this compound, which has diverse bioactivities. Such bioactivities might find applications in health-related fields and functional food development (Wang et al., 2022).

5. Continuous Production Methods

The continuous production of this compound using immobilized enzymes has been a subject of research. This method is notable for its high stability and efficiency in converting pullulan into this compound and other sugars like maltose and glucose. The high ratio of this compound in the product mix enhances its commercial appeal for various applications (Kuriki, Tsuda, & Imanaka, 1992).

Safety and Hazards

D-Panose is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLAHGAZPPEVDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398748 |

Source

|

| Record name | AC1N2IJN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25193-53-7 |

Source

|

| Record name | AC1N2IJN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)

![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)

![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide](/img/structure/B1228907.png)

![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)

![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)